molecular formula C13H17N3 B1320768 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine CAS No. 142891-45-0

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine

Cat. No.: B1320768
CAS No.: 142891-45-0
M. Wt: 215.29 g/mol
InChI Key: NDJQACBLFSEKQR-UHFFFAOYSA-N
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Description

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazines. This compound is characterized by the presence of a but-3-ynyl group and a pyridin-2-yl group attached to a piperazine ring. Piperazines are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry.

Scientific Research Applications

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, the compound is used to study the interactions between piperazine derivatives and biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

    Medicine: The compound has potential therapeutic applications due to its pharmacological properties. It is being investigated for its potential use in treating various diseases, including neurological disorders and infections.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Preparation Methods

The synthesis of 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(pyridin-2-yl)piperazine with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from this reaction include the corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically yields the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions include substituted piperazines.

Mechanism of Action

The mechanism of action of 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(But-3-ynyl)-4-(pyridin-3-yl)piperazine: This compound has a similar structure but with the pyridinyl group attached at the 3-position. It exhibits different pharmacological properties and reactivity.

    1-(But-3-ynyl)-4-(pyridin-4-yl)piperazine: In this compound, the pyridinyl group is attached at the 4-position. It also shows distinct chemical and biological activities compared to this compound.

    1-(But-3-ynyl)-4-(phenyl)piperazine: This compound has a phenyl group instead of a pyridinyl group. It serves as a useful comparison to highlight the impact of the pyridinyl group on the compound’s properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-but-3-ynyl-4-pyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-3-8-15-9-11-16(12-10-15)13-6-4-5-7-14-13/h1,4-7H,3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJQACBLFSEKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCN(CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599421
Record name 1-(But-3-yn-1-yl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142891-45-0
Record name 1-(But-3-yn-1-yl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of but-3-ynyl 4-methylbenzenesulfonate (1.27 g), 1-(pyridin-2-yl)piperazine (1.17 g) and diisoproylethylamine (1.37 mL) in 1,2-dichloroethane (7 mL) was heated to reflux overnight. The mixture was concentrated, diluted with sat. aq. NaHCO3 (5 mL) and extracted with DCM (2×50 mL). Drying (Na2SO4) and silica gel flash chromatography (EtOAc/hexane 1:1→1:0) afforded 1-(but-3-ynyl)-4-(pyridin-2-yl)piperazine (0.59 g)
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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